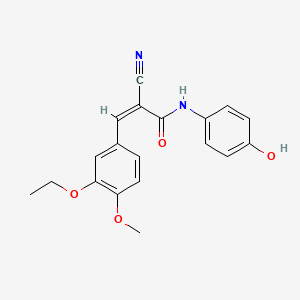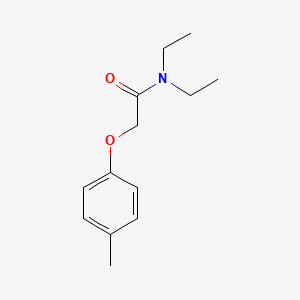![molecular formula C14H14N2O3 B5760029 (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile, also known as DODAC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug delivery and gene therapy. DODAC is a spirocyclic compound that contains both an indole and a dioxolane moiety, which gives it unique properties that make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile is based on its ability to form complexes with negatively charged nucleic acids such as DNA and RNA. These complexes, known as lipoplexes, are taken up by cells through endocytosis and subsequently release their cargo into the cytoplasm. This compound-based lipoplexes have been shown to efficiently deliver nucleic acids to cells by overcoming the barriers posed by the cell membrane and endosomal compartment.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated by cells and animals. However, it can induce some degree of inflammation and immune response, which can limit its use in certain applications. This compound-based liposomes have been shown to induce transient inflammation and immune response, which can be mitigated by optimizing the formulation and delivery conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile-based liposomes offer several advantages for lab experiments, including high transfection efficiency, low toxicity, and ease of formulation. However, they also have some limitations, such as variability in transfection efficiency depending on the cell type and the need for optimization of formulation and delivery conditions.
Direcciones Futuras
Future research on (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile is focused on improving its efficiency and reducing its toxicity for use in clinical applications. Some potential future directions include the development of novel this compound derivatives with improved properties, the optimization of formulation and delivery conditions for specific applications, and the use of this compound-based liposomes for the delivery of other therapeutic agents such as proteins and small molecules.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug delivery and gene therapy. This compound-based liposomes have been shown to efficiently deliver nucleic acids to cells both in vitro and in vivo, making them a promising tool for gene therapy. Future research on this compound is focused on improving its efficiency and reducing its toxicity for use in clinical applications.
Métodos De Síntesis
(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole-2-one with ethyl chloroacetate to form a key intermediate. This intermediate is then reacted with 1,3-dioxolane in the presence of a base to form this compound. The synthesis of this compound is a challenging process that requires careful optimization of reaction conditions to obtain high yields.
Aplicaciones Científicas De Investigación
(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been extensively studied for its potential applications in drug delivery and gene therapy. It is commonly used as a cationic lipid in liposomal formulations for the delivery of nucleic acids such as DNA and RNA. This compound-based liposomes have been shown to efficiently deliver nucleic acids to various cell types both in vitro and in vivo, making them a promising tool for gene therapy.
Propiedades
IUPAC Name |
2-(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-3-4-10(2)12-11(9)14(18-7-8-19-14)13(17)16(12)6-5-15/h3-4H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUKGCCEWLRQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N(C(=O)C23OCCO3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)

![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)

![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)
![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)



![2-chloro-N'-[(diphenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5760039.png)
![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)

